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Compound of Interest

Compound Name: 3-tert-Butylbenzoic acid

Cat. No.: B184044 Get Quote

Introduction

3-tert-Butylbenzoic acid (C₁₁H₁₄O₂) is an aromatic carboxylic acid with a distinctive tert-butyl

substituent. This bulky alkyl group significantly influences the molecule's chemical and physical

properties, including its spectroscopic characteristics. Understanding the Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of 3-tert-Butylbenzoic
acid is crucial for its identification, characterization, and application in various fields, including

organic synthesis, materials science, and drug development. This technical guide provides a

comprehensive overview of the spectroscopic data for 3-tert-Butylbenzoic acid, complete with

experimental protocols and data interpretation.

Molecular Structure and Properties
IUPAC Name: 3-tert-butylbenzoic acid

Chemical Formula: C₁₁H₁₄O₂

Molecular Weight: 178.23 g/mol

CAS Number: 7498-54-6[1]

Appearance: White crystalline solid
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

2.1.1 ¹H NMR Spectroscopy

The ¹H NMR spectrum of 3-tert-Butylbenzoic acid exhibits characteristic signals for the

aromatic protons and the tert-butyl group.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~12.0 - 13.0 Singlet (broad) 1H -COOH

~8.0 Singlet 1H Ar-H (position 2)

~7.8 Doublet 1H Ar-H (position 6)

~7.6 Doublet 1H Ar-H (position 4)

~7.4 Triplet 1H Ar-H (position 5)

1.34 Singlet 9H -C(CH₃)₃

Note: Precise chemical shifts can vary depending on the solvent and concentration.

2.1.2 ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the

molecule.
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Chemical Shift (δ) ppm Assignment

~172 -COOH

~152 Ar-C (position 3)

~131 Ar-C (position 1)

~129 Ar-CH (position 5)

~128 Ar-CH (position 6)

~126 Ar-CH (position 4)

~125 Ar-CH (position 2)

~35 -C(CH₃)₃

~31 -C(CH₃)₃

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 3-tert-Butylbenzoic acid shows characteristic absorption bands for the carboxylic

acid and the aromatic ring. A vapor phase IR spectrum is available in the SpectraBase

database.[2]

Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad
O-H stretch (carboxylic acid

dimer)

~2965 Strong C-H stretch (tert-butyl)

~1700 Strong C=O stretch (carboxylic acid)

~1600, ~1480 Medium C=C stretch (aromatic ring)

~1300 Strong
O-H bend and C-O stretch

(carboxylic acid)

~900-675 Strong C-H bend (aromatic)
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 3-tert-Butylbenzoic acid, electron ionization (EI) is a common technique.

m/z Relative Intensity (%) Assignment

178 Moderate [M]⁺ (Molecular ion)

163 High
[M - CH₃]⁺ (Loss of a methyl

group)

135 Moderate

[M - C₃H₇]⁺ or [M - COOH]⁺

(Loss of propyl or carboxyl

group)

91 Moderate [C₇H₇]⁺ (Tropylium ion)

Experimental Protocols
Detailed experimental procedures are crucial for obtaining high-quality spectroscopic data.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of 3-tert-Butylbenzoic acid in 0.5-

0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

Instrumentation: A high-resolution NMR spectrometer (e.g., 300-500 MHz) is used.

¹H NMR Acquisition:

Number of scans: 8-16

Relaxation delay: 1-2 seconds

Pulse width: 30-45 degrees

¹³C NMR Acquisition:
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Number of scans: 128-1024 (or more, depending on concentration)

Relaxation delay: 2-5 seconds

Proton decoupling is applied to obtain singlet peaks for each carbon.

IR Spectroscopy
Sample Preparation:

KBr Pellet: Grind a small amount of 3-tert-Butylbenzoic acid with dry potassium bromide

(KBr) and press into a thin, transparent pellet.

Nujol Mull: Grind the sample with a drop of Nujol (mineral oil) to form a paste, which is

then placed between two salt plates (e.g., NaCl or KBr).

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) and place in a liquid cell.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

Data Acquisition: A background spectrum of the KBr pellet, Nujol, or solvent is recorded and

subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the

signal-to-noise ratio.

Mass Spectrometry
Sample Introduction: The sample can be introduced directly into the ion source via a direct

insertion probe or after separation by gas chromatography (GC-MS).

Ionization: Electron Ionization (EI) is commonly used. The standard electron energy is 70 eV.

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is typically used to

separate the ions based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier detector is used to detect the ions.

Visualization of Methodologies
Spectroscopic Analysis Workflow
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Caption: General workflow for spectroscopic analysis.

Relationship Between Spectroscopic Techniques and
Structural Information

Spectroscopic Techniques
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Click to download full resolution via product page

Caption: How different spectroscopic techniques provide structural information.

Conclusion
The combined application of NMR, IR, and MS provides a complete spectroscopic profile of 3-
tert-Butylbenzoic acid, enabling its unambiguous identification and detailed structural

characterization. The data presented in this guide, along with the outlined experimental

protocols, serve as a valuable resource for researchers and scientists working with this

compound. The characteristic signals in each spectroscopic technique, arising from the unique

combination of the carboxylic acid, the aromatic ring, and the bulky tert-butyl group, provide a

spectroscopic fingerprint for 3-tert-Butylbenzoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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